N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
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Description
N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a useful research compound. Its molecular formula is C33H29FN6O2S2 and its molecular weight is 624.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-Pf-3804, also known as N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a crucial component of the innate immune system and serves as a signaling platform dealing with a plethora of pathogenic products and cellular products associated with stress and damage .
Mode of Action
The compound acts as a potent inhibitor of the NLRP3 inflammasome . Upon activation, the NLRP3 protein recruits the adapter ASC protein, which recruits procaspase-1, resulting in its cleavage and activation, inducing the maturation and secretion of inflammatory cytokines and pyroptosis . GNF-Pf-3804 inhibits this process, thereby preventing the activation of the NLRP3 inflammasome .
Biochemical Pathways
The NLRP3 inflammasome is involved in various biochemical pathways related to innate immunity . By inhibiting the NLRP3 inflammasome, GNF-Pf-3804 affects these pathways, potentially leading to a decrease in inflammation and other downstream effects .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability and efficacy .
Result of Action
By inhibiting the NLRP3 inflammasome, GNF-Pf-3804 can potentially reduce inflammation and other immune responses . This could have significant effects at the molecular and cellular levels, including the reduction of inflammatory cytokines and the prevention of pyroptosis .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O2S2/c34-26-15-13-25(14-16-26)28-19-27(29-12-7-17-43-29)38-40(28)32(42)22-44-33-37-36-30(39(33)21-24-10-5-2-6-11-24)20-35-31(41)18-23-8-3-1-4-9-23/h1-17,28H,18-22H2,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAABDZTLPTQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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